Guanidine diphosphate-arabinopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

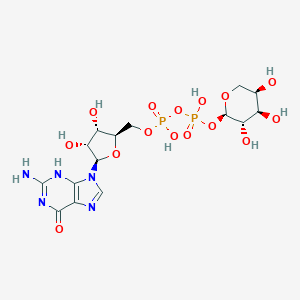

Guanidine diphosphate-arabinopyranose (GDP-Ara) is a nucleotide sugar that plays a vital role in the biosynthesis of arabinogalactan, a major component of the cell wall in plants. GDP-Ara is synthesized from GDP-mannose through a series of enzymatic reactions. In recent years, there has been a growing interest in the synthesis, mechanism of action, and biochemical and physiological effects of GDP-Ara.

Mecanismo De Acción

Guanidine diphosphate-arabinopyranose is involved in the biosynthesis of arabinogalactan, a major component of the cell wall in plants. Arabinogalactan plays a crucial role in plant growth and development, as well as in plant-microbe interactions. Guanidine diphosphate-arabinopyranose is also involved in the biosynthesis of lipopolysaccharides (LPS) in bacteria. LPS is a major component of the outer membrane of Gram-negative bacteria and plays a crucial role in bacterial virulence.

Efectos Bioquímicos Y Fisiológicos

Guanidine diphosphate-arabinopyranose has been shown to play a crucial role in plant growth and development, as well as in plant-microbe interactions. Inhibition of Guanidine diphosphate-arabinopyranose biosynthesis has been shown to result in reduced arabinogalactan levels in the cell wall, leading to altered cell wall properties and reduced plant growth. In bacteria, inhibition of Guanidine diphosphate-arabinopyranose biosynthesis has been shown to result in reduced LPS levels, leading to reduced bacterial virulence.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Guanidine diphosphate-arabinopyranose is a valuable tool for studying the biosynthesis of arabinogalactan in plants and lipopolysaccharides in bacteria. However, the synthesis of Guanidine diphosphate-arabinopyranose is complex and requires multiple enzymatic steps, making it difficult to produce in large quantities. In addition, the use of Guanidine diphosphate-arabinopyranose in lab experiments can be limited by its instability and short half-life.

Direcciones Futuras

There are several future directions for research on Guanidine diphosphate-arabinopyranose. One area of interest is the development of new methods for the synthesis of Guanidine diphosphate-arabinopyranose that are more efficient and cost-effective. Another area of interest is the study of the role of Guanidine diphosphate-arabinopyranose in plant-microbe interactions, particularly in the context of plant defense against pathogens. Finally, the potential of Guanidine diphosphate-arabinopyranose as a therapeutic target in bacterial infections warrants further investigation.

Métodos De Síntesis

Guanidine diphosphate-arabinopyranose is synthesized from GDP-mannose through a series of enzymatic reactions. The first step involves the conversion of GDP-mannose to GDP-4-keto-6-deoxy-mannose by the enzyme GDP-mannose-4,6-dehydratase. The second step involves the reduction of GDP-4-keto-6-deoxy-mannose to GDP-4-keto-6-deoxy-4,6-dideoxy-mannose by the enzyme GDP-4-keto-6-deoxy-mannose-3,5-epimerase. The final step involves the addition of an arabinofuranosyl group to GDP-4-keto-6-deoxy-4,6-dideoxy-mannose by the enzyme GDP-arabinopyranose mutase, resulting in the formation of Guanidine diphosphate-arabinopyranose.

Aplicaciones Científicas De Investigación

Guanidine diphosphate-arabinopyranose has been extensively studied for its role in the biosynthesis of arabinogalactan, a major component of the cell wall in plants. Arabinogalactan plays a crucial role in plant growth and development, as well as in plant-microbe interactions. Guanidine diphosphate-arabinopyranose has also been studied for its potential as a therapeutic target in bacterial infections. Inhibition of Guanidine diphosphate-arabinopyranose biosynthesis has been shown to be effective in reducing bacterial growth and virulence.

Propiedades

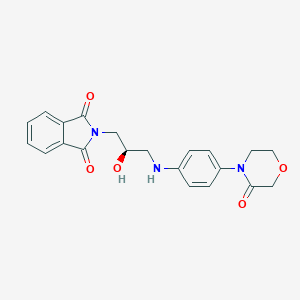

Número CAS |

130272-39-8 |

|---|---|

Nombre del producto |

Guanidine diphosphate-arabinopyranose |

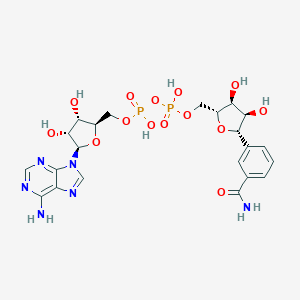

Fórmula molecular |

C15H23N5O15P2 |

Peso molecular |

575.32 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H23N5O15P2/c16-15-18-11-6(12(26)19-15)17-3-20(11)13-9(24)8(23)5(33-13)2-32-36(27,28)35-37(29,30)34-14-10(25)7(22)4(21)1-31-14/h3-5,7-10,13-14,21-25H,1-2H2,(H,27,28)(H,29,30)(H3,16,18,19,26)/t4-,5-,7-,8-,9-,10+,13-,14-/m1/s1 |

Clave InChI |

YMGVYRGWAJJYOU-AUAPHEICSA-N |

SMILES isomérico |

C1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O)O)O)O |

SMILES |

C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |

SMILES canónico |

C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O)O)O)O |

Sinónimos |

guanidine diphosphate-arabinopyranose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol](/img/structure/B139971.png)